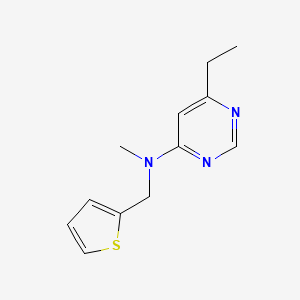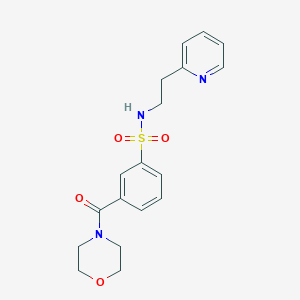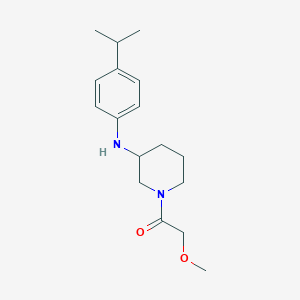
N-(4-isopropylphenyl)-1-(methoxyacetyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(methoxyacetyl)-3-piperidinamine is a chemical compound of interest in various fields of chemistry and pharmacology. It belongs to a class of organic compounds that typically contain piperidine, a six-membered ring with one nitrogen atom, and various substituents.
Synthesis Analysis
The synthesis of compounds related to N-(4-isopropylphenyl)-1-(methoxyacetyl)-3-piperidinamine involves complex organic reactions. For instance, the synthesis of related compounds has been achieved through reactions involving methoxy-benzaldehyde and aminopropyl-piperazine in methanol solution, demonstrating the utilization of common reagents and solvents in the synthesis process (Xu et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves techniques like X-ray diffraction and NMR spectroscopy. These techniques provide insights into the molecular geometry, conformation, and stereochemistry. For example, studies on related compounds have elucidated chair conformations and the orientations of various substituents (Ponnuswamy et al., 2015).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including nucleophilic substitutions and catalysis reactions. For instance, reactions of piperidine with certain methoxy-substituted compounds in methanol have been studied, highlighting the reactivity of the piperidine ring (Consiglio et al., 1981).
Propiedades
IUPAC Name |
2-methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)14-6-8-15(9-7-14)18-16-5-4-10-19(11-16)17(20)12-21-3/h6-9,13,16,18H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVYWEDRSIXIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[1-(4-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5644259.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)
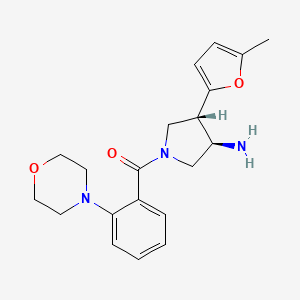
![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)
![2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5644274.png)
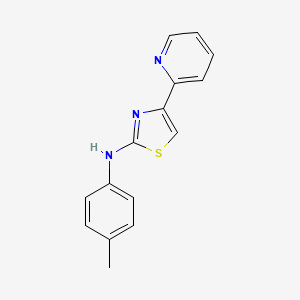
![9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5644308.png)
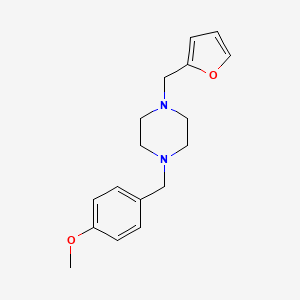
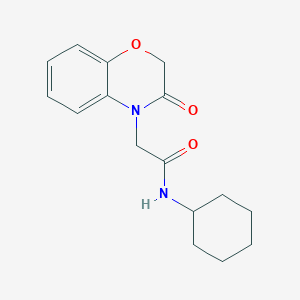
![(3R*,4S*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5644323.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5644332.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)
